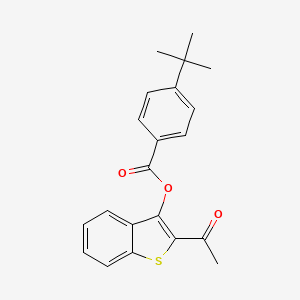![molecular formula C26H20N2OS2 B10873246 5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10873246.png)
5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is a complex organic compound that features a thiazole ring, a chromene moiety, and a phenyl group with a methylsulfanyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chromene moieties can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The phenyl group with the methylsulfanyl substitution can enhance the compound’s binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and have similar biological activities.
Chromene Derivatives: Compounds like flavones and coumarins share the chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is unique due to its combination of the thiazole and chromene moieties with a phenyl group that has a methylsulfanyl substitution. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C26H20N2OS2 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)chromen-4-imine |
InChI |
InChI=1S/C26H20N2OS2/c1-17-25(19-8-4-3-5-9-19)28-26(31-17)27-22-16-24(18-12-14-20(30-2)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3/b27-22+ |
Clave InChI |
RXIZSCQLCKFSKA-HPNDGRJYSA-N |
SMILES isomérico |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[2-(4-chlorophenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10873184.png)
![1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea](/img/structure/B10873185.png)
![(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873188.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B10873199.png)

![2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873205.png)
![2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B10873206.png)
![Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B10873212.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10873218.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873221.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)

![N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10873232.png)
![S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate](/img/structure/B10873233.png)
